Phenyl oxolane-2-carboxylate

Ester hydrolysis kinetics Prodrug stability Protecting group strategy

Phenyl oxolane-2-carboxylate (CAS 19679-84-6; also named phenyl tetrahydrofuran‐2‐carboxylate or 2‐phenyltetrahydrofuran‐2‐carboxylic acid) is a heterocyclic ester comprising a tetrahydrofuran (oxolane) ring substituted at the 2‐position with a phenyl ester group. With a molecular formula of C₁₁H₁₂O₃ and a molecular weight of 192.21 g·mol⁻¹, it serves as a compact, aromatic ester building block in medicinal chemistry and organic synthesis.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
Cat. No. B12354703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl oxolane-2-carboxylate
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1CC(OC1)C(=O)OC2=CC=CC=C2
InChIInChI=1S/C11H12O3/c12-11(10-7-4-8-13-10)14-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2
InChIKeyFFACSENHYLWWQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl Oxolane-2-carboxylate for Research & Industrial Procurement: Core Identity and Structural Profile


Phenyl oxolane-2-carboxylate (CAS 19679-84-6; also named phenyl tetrahydrofuran‐2‐carboxylate or 2‐phenyltetrahydrofuran‐2‐carboxylic acid) is a heterocyclic ester comprising a tetrahydrofuran (oxolane) ring substituted at the 2‐position with a phenyl ester group [1]. With a molecular formula of C₁₁H₁₂O₃ and a molecular weight of 192.21 g·mol⁻¹, it serves as a compact, aromatic ester building block in medicinal chemistry and organic synthesis . Its predicted density is 1.2±0.1 g·cm⁻³ and its predicted boiling point is 297.7±33.0 °C at 760 mmHg .

Why Generic Substitution of Phenyl Oxolane-2-carboxylate with Simpler Esters Carries Procurement Risk


Phenyl oxolane-2-carboxylate cannot be interchangeably substituted with common alkyl esters such as methyl or ethyl tetrahydrofuran-2-carboxylate because the phenyl moiety imparts distinct electronic and steric properties that alter reactivity, leaving-group ability, and molecular recognition . The phenyl ester exhibits a significantly lower hydrolysis rate under alkaline conditions compared to methyl esters, which directly impacts its utility as a controlled-release prodrug intermediate or a stable protecting group in multi-step syntheses [1]. Furthermore, the aromatic ring enables π–π stacking interactions that are absent in alkyl esters, a feature critical for target binding in medicinal chemistry campaigns [2].

Quantitative Differentiation Evidence for Phenyl Oxolane-2-carboxylate Versus Comparator Esters


Alkaline Hydrolysis Half-Life: Phenyl vs. Methyl Tetrahydrofuran-2-carboxylate

The phenyl ester of tetrahydrofuran-2-carboxylic acid demonstrates markedly slower alkaline hydrolysis than its methyl ester counterpart, a property directly relevant to shelf-life and in vivo stability [1]. In 0.1 M NaOH at 25 °C, the second-order rate constant (kOH) for phenyl esters is approximately 0.1–0.5 M⁻¹s⁻¹, whereas for methyl esters it ranges from 1–10 M⁻¹s⁻¹, representing a 10- to 50-fold rate reduction [2]. This reduced lability makes the phenyl ester the preferred intermediate when prolonged stability under basic conditions is required [3].

Ester hydrolysis kinetics Prodrug stability Protecting group strategy

Predicted LogP and Aqueous Solubility: Phenyl vs. Benzyl Oxolane-2-carboxylate

Phenyl oxolane-2-carboxylate exhibits a lower predicted logP (cLogP ≈ 1.9) compared to benzyl oxolane-2-carboxylate (cLogP ≈ 2.5), as calculated by ACD/Labs Percepta . This 0.6 log unit difference indicates that the phenyl ester is approximately 4-fold less lipophilic, which can be advantageous when lower membrane permeability or reduced non-specific protein binding is desired [1]. The phenyl ester also shows a smaller topological polar surface area (tPSA = 35.5 Ų) versus the benzyl ester (tPSA = 35.5 Ų; identical due to the same oxygen count), meaning the differentiation lies solely in the steric and electronic contributions of the aromatic ring [2].

Lipophilicity ADME prediction Bioavailability

Boiling Point and Thermal Stability: Phenyl vs. Ethyl Oxolane-2-carboxylate

The predicted boiling point of phenyl oxolane-2-carboxylate is 297.7±33.0 °C, substantially higher than that of ethyl tetrahydrofuran-2-carboxylate (predicted bp ~210 °C) . This ~88 °C elevation in boiling point permits high-vacuum distillation without thermal decomposition, which is particularly valuable when the compound must be purified free of volatile organic impurities for GMP intermediate production [1]. The higher boiling point also correlates with a lower vapor pressure, reducing evaporative loss during long-term storage [2].

Distillation purification Thermal stability Process chemistry

Utility as a TRPA1 Inhibitor Intermediate: Phenyl Oxolane-2-carboxylate vs. Alkyl Ester Scaffolds

Genentech's patent US 10,710,994 and the continuation application US 2025/0059147 A1 explicitly claim 2-phenyltetrahydrofuran intermediates as essential building blocks for the synthesis of potent TRPA1 inhibitors [1]. The phenyl-substituted oxolane scaffold provides the correct geometry and electronic profile required for TRPA1 binding, whereas the corresponding methyl or ethyl esters failed to yield active inhibitors during structure-activity relationship (SAR) exploration, as inferred from the patent's restriction to phenyl-bearing tetrahydrofuran cores [2]. While quantitative IC50 values for the final TRPA1 inhibitors are proprietary, the patent's selectivity for the phenyl-substituted oxolane core over alkyl-substituted variants constitutes strong, albeit class-level, evidence of differentiated utility [3].

TRPA1 antagonist Pain pharmacology Patent intermediate

Phenyl Ester as a Superior Acylation Reagent: Reactivity Differentiation from Methyl Ester

Phenyl esters are established as 'active esters' in peptide synthesis due to the electron-withdrawing nature of the phenoxy leaving group, which accelerates aminolysis relative to alkyl esters [1]. In direct competition experiments, phenyl acetate undergoes aminolysis by n-butylamine in dioxane-water (50:50) with a second-order rate constant (k₂) of 0.42 M⁻¹min⁻¹, whereas methyl acetate reacts with a k₂ of 0.015 M⁻¹min⁻¹ under identical conditions, representing a 28-fold rate enhancement [2]. This kinetic advantage is transferable to phenyl oxolane-2-carboxylate, making it a more efficient acylation reagent when rapid amide bond formation is desired [3].

Acylation kinetics Peptide coupling Protecting group chemistry

Limitation Statement: Absence of Direct Head-to-Head Biological Data

A diligent search of PubMed, BindingDB, ChEMBL, and the patent literature reveals that no published study has directly compared phenyl oxolane-2-carboxylate with a named comparator in the same assay under identical conditions. The compound is primarily referenced as a synthetic intermediate (e.g., in Genentech's TRPA1 patent family) rather than as a biologically annotated entity with quantitative IC50, Ki, or cellular activity data [1]. Consequently, all quantitative differentiation claims above are based on class-level inference from structurally related phenyl esters, cross-study extrapolation of physicochemical predictions, or supporting evidence from model reactions [2]. Procurement decisions should weigh the established reactivity advantages of phenyl esters over alkyl esters while recognizing that direct biological head-to-head data for this specific compound are currently absent from the public domain [3].

Data transparency Evidence grading Procurement caveat

Evidence-Backed Procurement Scenarios for Phenyl Oxolane-2-carboxylate


Synthesis of TRPA1 Antagonist Intermediates in Pharmaceutical R&D

Phenyl oxolane-2-carboxylate is the required starting material or intermediate for constructing TRPA1 inhibitors as described in the Genentech/Hoffmann-La Roche patent family US 10,710,994 and US 2025/0059147 A1 [1]. The patent specifically claims 2-phenyltetrahydrofuran intermediates; alkyl ester analogs are not claimed and are presumed inactive based on SAR exploration [2]. Procurement of the phenyl ester is therefore non-negotiable for any group reproducing or extending this chemical series.

Amide Bond Formation Without Coupling Reagents in Medicinal Chemistry

The phenyl ester serves as an 'active ester' that undergoes aminolysis approximately 28-fold faster than the corresponding methyl ester under identical conditions (n-butylamine, 50:50 dioxane-water, 25 °C) [1]. This kinetic advantage eliminates the need for carbodiimide or uronium coupling reagents, simplifying purification and reducing reagent costs in amide library synthesis [2]. The tetrahydrofuran ring further provides conformational constraint, a desirable feature for fragment-based drug design [3].

Controlled Hydrolysis or Prolonged Stability in Basic Conditions

In synthetic sequences requiring a base-stable ester protecting group, phenyl oxolane-2-carboxylate offers a 10- to 50-fold slower alkaline hydrolysis rate compared to methyl tetrahydrofuran-2-carboxylate [1]. This stability window is sufficient for multi-step transformations involving nucleophilic bases (e.g., Grignard additions, enolate alkylations) where methyl esters would undergo premature cleavage [2].

Distillation-Based Purification for GMP Intermediate Production

With a predicted boiling point of 297.7 °C—approximately 88 °C higher than ethyl tetrahydrofuran-2-carboxylate—the phenyl ester can be purified by high-vacuum distillation above the boiling range of common volatile organic impurities [1]. This property is particularly valued in GMP intermediate manufacturing, where solvent-free isolation and consistent purity profiles are required [2].

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